2-Tert-butylimidazo[1,2-a]pyridine
CAS No.: 406207-65-6
Cat. No.: VC2029198
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
![2-Tert-butylimidazo[1,2-a]pyridine - 406207-65-6](/images/structure/VC2029198.png)
Specification
CAS No. | 406207-65-6 |
---|---|
Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-tert-butylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C11H14N2/c1-11(2,3)9-8-13-7-5-4-6-10(13)12-9/h4-8H,1-3H3 |
Standard InChI Key | PGLHGXMDGUTQON-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CN2C=CC=CC2=N1 |
Canonical SMILES | CC(C)(C)C1=CN2C=CC=CC2=N1 |
Introduction
Chemical Structure and Properties
2-Tert-butylimidazo[1,2-a]pyridine consists of a fused ring system comprising an imidazole ring and a pyridine ring, with a tert-butyl group attached at the 2-position. This structural arrangement creates a planar aromatic system with distinct electronic properties that influence its reactivity and biological interactions.
Structural Features
The compound's structure can be represented by the molecular formula C₁₁H₁₄N₂, with the SMILES notation CC(C)(C)C1=CN2C=CC=CC2=N1 . The imidazo[1,2-a]pyridine core consists of a 5-membered imidazole ring fused with a 6-membered pyridine ring, creating a bicyclic heterocyclic system. The tert-butyl group at position 2 introduces steric bulk that influences the compound's reactivity patterns.
Physical Properties
Table 1: Physical Properties of 2-Tert-butylimidazo[1,2-a]pyridine
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of 2-tert-butylimidazo[1,2-a]pyridine and its derivatives. These methods range from traditional condensation reactions to modern transition-metal-catalyzed approaches.
Metal-Catalyzed Synthesis
Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized imidazo[1,2-a]pyridines. Palladium, copper, and other transition metals are commonly employed to facilitate specific transformations .
For example, palladium-catalyzed reactions can be used for the direct arylation of 2-tert-butylimidazo[1,2-a]pyridine with alkynes via double C–H functionalization, yielding 2-tert-butyl-imidazo[5,1,2-cd]indolizines .
Solvent-Free and Green Chemistry Approaches
Environmentally friendly methodologies have been developed for the synthesis of 2-tert-butylimidazo[1,2-a]pyridine derivatives. A notable approach involves the solvent-free and catalyst-free condensation to prepare various imidazo[1,2-a]pyridines, including those with tert-butyl substituents at the 2-position .
Table 2: Synthetic Methods for 2-Tert-butylimidazo[1,2-a]pyridine and Derivatives
Derivatives and Related Compounds
Numerous derivatives of 2-tert-butylimidazo[1,2-a]pyridine have been synthesized and characterized, many with significant biological activities or synthetic utility.
Carboxylic Acid Derivatives
Two notable carboxylic acid derivatives have been extensively studied:
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2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol)
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2-Tert-butylimidazo[1,2-a]pyridine-8-carboxylic acid (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol)
These compounds serve as important intermediates in the synthesis of pharmaceutically active molecules and have been incorporated into complex structures with biological activities.
Halogenated Derivatives
Halogenated derivatives of 2-tert-butylimidazo[1,2-a]pyridine display altered reactivity and physical properties:
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3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (C₁₁H₁₃BrN₂, MW: 252.03 g/mol)
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8-Bromo-2-tert-butylimidazo[1,2-a]pyridine (C₁₁H₁₃BrN₂, MW: 252.03 g/mol)
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2-Tert-butyl-7-chloroimidazo[1,2-a]pyridine (reported melting point: 136-138°C)
The halogenated derivatives serve as valuable synthetic intermediates, particularly for cross-coupling reactions in the preparation of more complex structures.
Alkyl and Aryl Derivatives
Additional derivatives include:
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2-Tert-butyl-8-methylimidazo[1,2-a]pyridine (C₁₂H₁₆N₂, MW: 188.27 g/mol)
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Various 2-tert-butylimidazo[1,2-a]pyridine derivatives with different substituents at positions 3, 6, 7, and 8
Functionalization Reactions
2-Tert-butylimidazo[1,2-a]pyridine undergoes various functionalization reactions, with particular emphasis on C-H activation processes.
Palladium-Catalyzed Coupling Reactions
The C3-functionalized derivatives of 2-tert-butylimidazo[1,2-a]pyridine, particularly those bearing halogen substituents, serve as excellent substrates for various palladium-catalyzed coupling reactions. For example, 3-iodo-2-tert-butylimidazo[1,2-a]pyridine undergoes efficient C-C bond formation when treated with appropriate coupling partners in the presence of Pd(PPh₃)₄ .
Oxidative Cyclization
Oxidative cyclization reactions involving 2-tert-butylimidazo[1,2-a]pyridine have been explored using various transition metal catalysts. A notable example is the Cu(OAc)₂-catalyzed reaction under oxygen atmosphere at 120°C . These transformations allow for the construction of more complex heterocyclic systems with potential applications in medicinal chemistry.
Biological Activities and Applications
2-Tert-butylimidazo[1,2-a]pyridine and its derivatives exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry.
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine scaffold, including 2-tert-butyl derivatives, has demonstrated significant anti-inflammatory properties. A notable example is (E)-2-(2-tert-butylimidazo[1,2-a]pyridin-3-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (LASSBio-1749), which shows potent inhibition of tumor necrosis factor alpha (TNF-α) production both in vitro and in vivo .
This compound was found to be orally active in a subcutaneous air pouch model, significantly reducing the levels of TNF-α and other pro-inflammatory cytokines at all tested doses .
Pharmaceutical Applications
Compounds containing the 2-tert-butylimidazo[1,2-a]pyridine core have been investigated as:
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Modulators of the 5-HT2A serotonin receptor, with potential applications in the treatment of related disorders
Synthetic Intermediates
2-Tert-butylimidazo[1,2-a]pyridine serves as a valuable synthetic intermediate in the preparation of more complex molecules with pharmacological activities. The tert-butyl group at the 2-position imparts specific reactivity patterns that can be exploited in the construction of biologically active compounds.
Table 3: Biological Activities of 2-Tert-butylimidazo[1,2-a]pyridine Derivatives
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